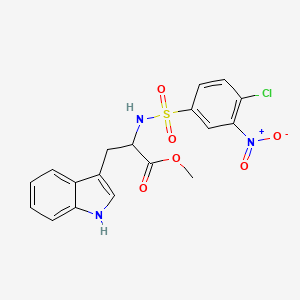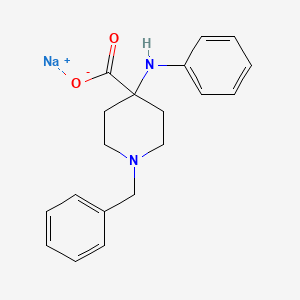
1-benzyl-4-(phénylamino)pipéridine-4-carboxylate de sodium
Vue d'ensemble
Description
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is a chemical compound with the linear formula C19H21N2NaO2 . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .
Synthesis Analysis
Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control. Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis
The molecular structure of Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is represented by the linear formula C19H21N2NaO2 .Chemical Reactions Analysis
Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Mécanisme D'action
Target of Action
The primary target of Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is currently unknown. The compound is a precursor used in the synthesis of fentanyl and its analogues , which are potent opioid receptor agonists.
Mode of Action
The exact mode of action of Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is not well-studied. As a precursor in the synthesis of fentanyl, it’s likely that the compound undergoes several chemical transformations before interacting with its targets. Fentanyl, for instance, binds to and activates the mu-opioid receptors in the central nervous system, leading to analgesic and anesthetic effects .
Biochemical Pathways
The biochemical pathways affected by Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate are not well-defined. As a precursor to fentanyl, it’s possible that the compound could indirectly affect the opioid signaling pathway. Activation of the mu-opioid receptors by fentanyl inhibits adenylate cyclase, decreases intracellular cAMP levels, and inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate are not well-documented. As a precursor to fentanyl, it’s likely that the compound has different pharmacokinetic properties than the final product. Fentanyl, for example, is highly lipophilic, allowing it to rapidly cross the blood-brain barrier and exert its effects .
Result of Action
Fentanyl and its analogues can cause profound analgesia, sedation, euphoria, and respiratory depression .
Avantages Et Limitations Des Expériences En Laboratoire
CID 69646929 has several advantages for use in lab experiments. It is a selective dopamine D3 receptor agonist, meaning that it specifically targets this receptor and does not affect other receptors. Additionally, CID 69646929 has been shown to have a long half-life, which is important for maintaining steady levels in the body. However, there are also limitations to using CID 69646929 in lab experiments. It is a relatively new compound and there is still much to learn about its potential uses and side effects.
Orientations Futures
There are several future directions for research on CID 69646929. One potential area of study is its use in the treatment of drug addiction. CID 69646929 has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential use in humans. Additionally, CID 69646929 could be studied for its potential use in the treatment of other neurological disorders such as depression and anxiety. Further research could also explore the potential side effects of CID 69646929 and ways to mitigate them.
Applications De Recherche Scientifique
Précurseur dans la fabrication illicite de fentanyl
Ce composé est un précurseur dans la synthèse du fentanyl, un opioïde synthétique puissant . Le fentanyl et ses analogues peuvent être fabriqués par diverses méthodes de synthèse, chacune impliquant l'utilisation de précurseurs chimiques spécifiques . En 2017, deux principaux précurseurs, à savoir la N-phénéthyl-4-pipéridone (NPP) et la 4-anilino-N-phénéthylpipéridine (ANPP), ont été placés sous contrôle international . Depuis lors, les trafiquants ont adapté leur approche pour utiliser des précurseurs chimiques alternatifs pour la fabrication du fentanyl .
Chimie analytique
En chimie analytique, ce composé peut être analysé par méthode HPLC en phase inverse (RP) avec des conditions simples . La phase mobile contient de l'acétonitrile (MeCN), de l'eau et de l'acide phosphorique .
Recherche sur la crise des opioïdes
Compte tenu de son rôle dans la synthèse du fentanyl, ce composé est également pertinent dans les recherches liées à la crise des opioïdes . Les Centers for Disease Control and Prevention des États-Unis ont estimé qu'au cours de la période de 12 mois se terminant en octobre 2021, plus de 105 000 Américains sont décédés de surdoses de drogues, 66 % de ces décès étant liés aux opioïdes synthétiques, y compris le fentanyl .
Application de la loi et sciences judiciaires
Ce composé, en raison de son utilisation dans la fabrication illicite de drogues, est d'intérêt dans le domaine de l'application de la loi et des sciences judiciaires . La connaissance de ses propriétés et des méthodes de sa détection peut aider à identifier et à poursuivre les fabricants illicites de drogues .
Politique et réglementation des médicaments
Le rôle du composé en tant que précurseur dans la fabrication de substances contrôlées comme le fentanyl signifie qu'il est pertinent dans le domaine de la politique et de la réglementation des médicaments . Son statut et les lois régissant son utilisation et sa distribution peuvent avoir un impact significatif sur les efforts de contrôle de la crise des opioïdes .
Recherche pharmaceutique
Bien que le composé lui-même n'ait peut-être pas d'applications thérapeutiques directes, son rôle de précurseur dans la synthèse d'opioïdes puissants comme le fentanyl signifie qu'il est pertinent dans la recherche pharmaceutique . Comprendre ses propriétés et comment il contribue à la puissance et aux effets de ces médicaments peut éclairer le développement de nouvelles thérapies .
Safety and Hazards
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is a precursor used in the manufacture of fentanyl, a major contributing drug to the opioid crisis in North America . The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .
Analyse Biochimique
Biochemical Properties
The compound is known to be used as an intermediate in the synthesis of various substances
Molecular Mechanism
It is known to be involved in the synthesis of various substances , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Metabolic Pathways
It is known to be used as an intermediate in the synthesis of various substances
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate involves the reaction of benzylamine with 4-piperidone to form 1-benzyl-4-piperidone, which is then reacted with aniline to form 1-benzyl-4-(phenylamino)piperidine. The final step involves the reaction of 1-benzyl-4-(phenylamino)piperidine with sodium chloroacetate to form Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate.", "Starting Materials": [ "Benzylamine", "4-piperidone", "Aniline", "Sodium chloroacetate" ], "Reaction": [ "Step 1: Benzylamine is reacted with 4-piperidone in the presence of a reducing agent such as sodium borohydride to form 1-benzyl-4-piperidone.", "Step 2: 1-benzyl-4-piperidone is then reacted with aniline in the presence of a catalyst such as palladium on carbon to form 1-benzyl-4-(phenylamino)piperidine.", "Step 3: Finally, 1-benzyl-4-(phenylamino)piperidine is reacted with sodium chloroacetate in the presence of a base such as sodium hydroxide to form Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate." ] } | |
Numéro CAS |
61085-47-0 |
Formule moléculaire |
C19H22N2NaO2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
sodium;4-anilino-1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C19H22N2O2.Na/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2,(H,22,23); |
Clé InChI |
PKRJOAYSRYHYDX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C(=O)[O-])NC2=CC=CC=C2)CC3=CC=CC=C3.[Na+] |
SMILES canonique |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3.[Na] |
Autres numéros CAS |
61085-47-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



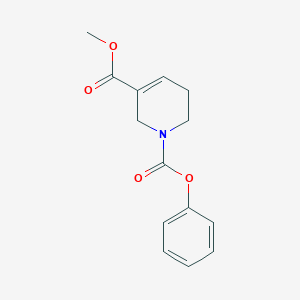
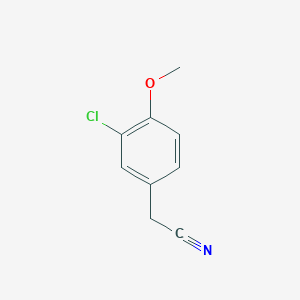
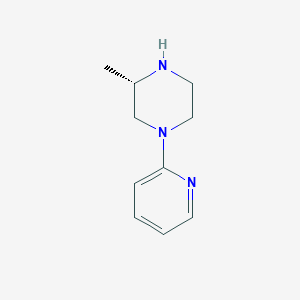

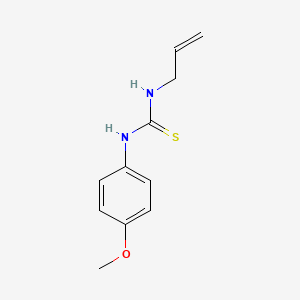
![2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1621155.png)
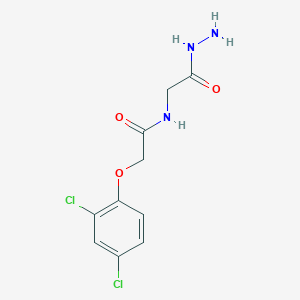
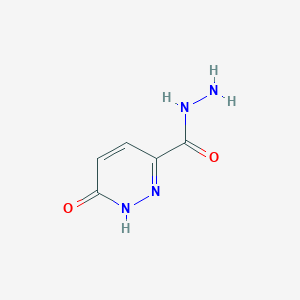

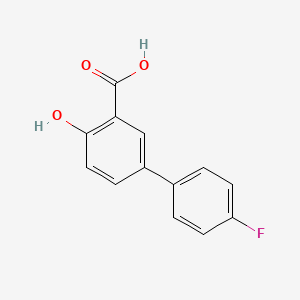
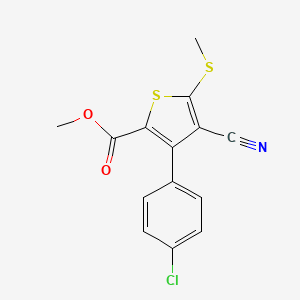
![6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate](/img/structure/B1621164.png)

